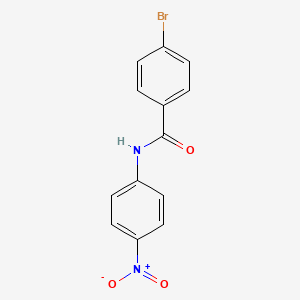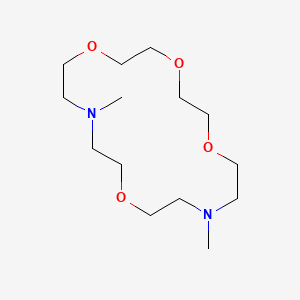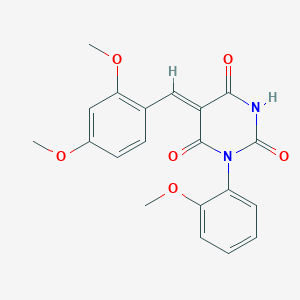
N-(1-adamantyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2,2,2-trifluoroacetamide is a chemical compound that features an adamantane moiety linked to a trifluoroacetamide group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s chemical properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-adamantylamine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as recrystallization and chromatography are commonly used to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoroacetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(1-adamantyl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, making this compound of interest in drug development.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its adamantane and trifluoroacetamide groups. The adamantane moiety provides rigidity and stability, while the trifluoroacetamide group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- Amantadine
- Memantine
Uniqueness
N-(1-adamantyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties compared to other adamantane derivatives. This makes it particularly useful in applications requiring high thermal stability and specific molecular interactions .
Propriétés
Numéro CAS |
20594-58-5 |
|---|---|
Formule moléculaire |
C12H16F3NO |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H16F3NO/c13-12(14,15)10(17)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,16,17) |
Clé InChI |
CMKIOJNRXWXMCG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11710456.png)
![N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B11710461.png)
![Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate](/img/structure/B11710465.png)
![(2Z)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11710471.png)

![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)


![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)
